molecular formula C10H19NO2 B107848 N-Hexylacetoacetamide CAS No. 15210-87-4

N-Hexylacetoacetamide

Cat. No. B107848
CAS RN: 15210-87-4
M. Wt: 185.26 g/mol
InChI Key: WKUJTXURFXTQIY-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

A solution of 27.83 g (0.28 mol) N-n-hexylamine was added dropwise to a solution of 20.00 g (0.24) diketene in 100 ml MeOH at 0° C. After stirring for 4 hours at 0° C., no starting material was detected anymore by thin-layer chromatography. The reaction mixture was spun off, and the obtained solid was taken up in 200 ml n-hexane, filtrated off and dried overnight under vacuum. 22.53 g of product was obtained as a white solid.
Quantity
27.83 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]=[C:9]1[O:13][C:11](=[O:12])[CH2:10]1>CO.CCCCCC>[CH2:1]([NH:7][C:11](=[O:12])[CH2:10][C:9](=[O:13])[CH3:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
27.83 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
20 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated off
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCC)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.53 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.